

Application Notes and Protocols: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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Compound of Interest

Compound Name: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the reaction conditions for the synthesis and derivatization of **Methyl 4-aminothiophene-3-carboxylate Hydrochloride**. This compound is a valuable building block in medicinal chemistry and drug development, serving as a scaffold for various biologically active molecules.

Introduction

Methyl 4-aminothiophene-3-carboxylate and its hydrochloride salt are key intermediates in the synthesis of a variety of heterocyclic compounds, including thieno[3,2-d]pyrimidines, which have shown a range of pharmacological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. The 2-aminothiophene core is a versatile scaffold that allows for diverse functionalization. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.

Synthesis of Methyl 4-aminothiophene-3-carboxylate

There are two primary methods for the synthesis of the aminothiophene core of the target molecule: the Gewald three-component reaction and a method starting from a substituted tetrahydrothiophene.

Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α -cyanoester and elemental sulfur in the presence of a base.[1][2] This method is highly versatile due to the availability of a wide range of starting materials and generally mild reaction conditions.[3]

Reaction Scheme:

A Knoevenagel condensation between a ketone and an α -cyanoester is the initial step, forming a stable intermediate. The exact mechanism of the subsequent addition of sulfur is not fully elucidated but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to improve reaction times and yields.[1]

Logical Flow of the Gewald Reaction:



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Caption: Logical workflow of the Gewald three-component reaction.

Synthesis from Methyl 4-oxotetrahydrothiophene-3-carboxylate

Another common method involves the reaction of a cyclic keto-ester, methyl 4-oxotetrahydrothiophene-3-carboxylate, with hydroxylamine hydrochloride.

Experimental Protocol:

A detailed protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate is provided below, based on a reported procedure.[4]

Materials:

- Methyl 4-oxotetrahydrothiophene-3-carboxylate

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Methanol (MeOH)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate (EA)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol is stirred under reflux for 1 hour.
- The reaction is then quenched with saturated NaHCO_3 solution.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic phases are dried over anhydrous Na_2SO_4 , filtered, and concentrated in vacuo to afford methyl 4-aminothiophene-3-carboxylate.

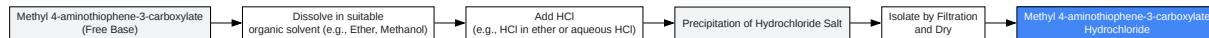
Reaction Conditions Summary:

Parameter	Value	Reference
Starting Material	Methyl 4-oxotetrahydrothiophene-3-carboxylate	[4]
Reagent	Hydroxylamine hydrochloride	[4]
Solvent	Methanol	[4]
Temperature	Reflux	[4]
Reaction Time	1 hour	[4]
Work-up	Quenched with NaHCO_3 , extracted with Ethyl Acetate	[4]
Yield	93%	[4]

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating the free base, Methyl 4-aminothiophene-3-carboxylate, with hydrochloric acid in a suitable solvent.

Experimental Workflow for Hydrochloride Salt Formation:



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Caption: General workflow for the preparation of the hydrochloride salt.

A specific protocol involves reacting 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in methanol under reflux for one hour, followed by cooling to precipitate the hydrochloride salt directly.[5]

Reaction Conditions for Direct Hydrochloride Synthesis:

Parameter	Value	Reference
Starting Material	3-Oxo-4-methoxycarbonyltetrahydrothiophene	[5]
Reagent	Hydroxylamine hydrochloride	[5]
Solvent	Methanol	[5]
Temperature	Reflux	[5]
Reaction Time	1 hour	[5]
Work-up	Cooling and filtration	[5]
Yield	66.1% (in two crops)	[5]

Applications in Further Reactions

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a versatile intermediate for the synthesis of more complex molecules. For instance, it can be used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting it with ethyl chloroformate.[6] The amino group can also undergo reactions such as direct arylation.

Example of a Subsequent Reaction: Direct Arylation

The direct arylation of a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, has been reported with iodoanilines using a palladium catalyst.[7] This highlights a potential reaction pathway for the title compound in drug discovery programs.

Summary of Direct Arylation Conditions:

Parameter	Value	Reference
Substrate	Methyl 3-amino-4-methylthiophene-2-carboxylate	[7]
Reagent	Iodoanilines	[7]
Catalyst	Palladium-based catalyst	[7]
Yield	Moderate to good (e.g., 69% with 3-iodoaniline)	[7]

Conclusion

The synthesis of **Methyl 4-aminothiophene-3-carboxylate Hydrochloride** can be achieved through reliable and high-yielding methods, primarily through the reaction of a tetrahydrothiophene precursor with hydroxylamine hydrochloride. The resulting compound is a valuable building block for the synthesis of diverse heterocyclic structures with potential applications in drug development. The provided protocols and reaction condition summaries offer a solid foundation for researchers in this field.

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